molecular formula C14H18ClN3 B1385251 [4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine CAS No. 933719-73-4

[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine

Cat. No.: B1385251
CAS No.: 933719-73-4
M. Wt: 263.76 g/mol
InChI Key: KLVFFSPRTLKYPE-UHFFFAOYSA-N
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Description

[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine is a chemical compound that features a benzimidazole moiety substituted with a chloro group at the 5-position and a cyclohexyl-methylamine group at the 4-position

Biochemical Analysis

Biochemical Properties

[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. Studies have demonstrated that benzimidazole derivatives can influence cell signaling pathways, gene expression, and cellular metabolism . For example, these compounds have been found to possess antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, antidiabetic, anticonvulsant, and antioxidant activities . These diverse effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One notable mechanism is the competitive inhibition of lanosterol 14α-demethylase (CYP51A1), a key enzyme in sterol biosynthesis . This inhibition disrupts the biosynthesis of essential sterols, leading to the compound’s antimicrobial and antifungal activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Benzimidazole derivatives have shown potent antibacterial and antifungal activities at specific dosages . High doses may lead to toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The benzimidazole scaffold allows the compound to form hydrogen bonds with biological enzymes and receptors, participating in π–π and hydrophobic interactions . These interactions are crucial for the compound’s mechanism of action and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Benzimidazole derivatives are known to interact with specific transporters, facilitating their localization and accumulation in target tissues . This property is essential for the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. Benzimidazole derivatives are often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is vital for the compound’s interaction with target biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Scientific Research Applications

Chemistry

In chemistry, [4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .

Medicine

Medicinally, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine stands out due to its unique combination of a benzimidazole core with a chloro substituent and a cyclohexyl-methylamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(6-chloro-1H-benzimidazol-2-yl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3/c15-11-5-6-12-13(7-11)18-14(17-12)10-3-1-9(8-16)2-4-10/h5-7,9-10H,1-4,8,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVFFSPRTLKYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C2=NC3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
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[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
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[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
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[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
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[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine

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